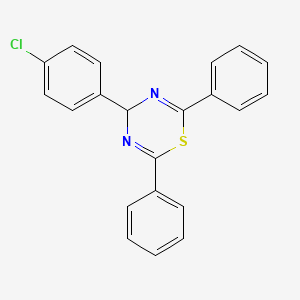

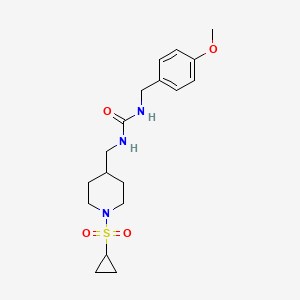

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid" is a derivative of dibenzoic acid with a diphenylethene moiety linking the two benzoic acid groups. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the chemistry of dibenzoic acid derivatives.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-carbon bonds through reactions such as the Diels-Alder reaction. For instance, the paper titled "4,7-diphenylisobenzofuran: a useful intermediate for the construction of phenyl-substituted acenes" discusses the formation of a compound through a Diels-Alder reaction with high diastereoselectivity . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" often displays planarity and rigidity, as seen in the crystal structure of the compound discussed in "4-Aminobenzoic acid—4,4'-(propane-1,3-diyl)dipyridine (1/1)" . The planar structure and dihedral angles between aromatic rings can influence the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of dibenzoic acid derivatives can be inferred from the reactivity of similar compounds. For example, the paper on 4,7-diphenylisobenzofuran reports the use of this compound to form new acenes, which are extended aromatic systems . This indicates that dibenzoic acid derivatives may also participate in reactions that extend the aromatic system or modify the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be anticipated based on the properties of structurally related compounds. For instance, the crystal structures of co-crystals involving (E)-1,2-di(pyridin-4-yl)ethene and 4-alkoxybenzoic acids show that these compounds form linear hydrogen-bonded units . This suggests that "this compound" may also form specific non-covalent interactions, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Luminescent Metal–Organic Frameworks (MOFs) for Detection of Nitro-Containing Explosives and Antibiotics : A study by Liu et al. (2018) synthesized a dicarboxyl-substituted tetraphenylethene ligand, which includes 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid. This compound, due to its aggregation-induced emission feature, was used in creating a luminescent metal–organic framework that efficiently detects nitro-containing explosives and antibiotics in aqueous media (Liu et al., 2018).

Chemical Sensing of Volatile Organic Compounds : Zhang et al. (2014) reported the development of a two-dimensional layered metal-organic framework using a tetraphenylethene-based ligand which includes this compound. This framework exhibited unique properties like glass-transition-like phase transitions and responsive turn-on fluorescence to various volatile organic compounds, indicating potential applications in chemical sensing (Zhang et al., 2014).

Reversible Piezochromic Luminescence : A study by Han et al. (2013) focused on the reversible piezochromic luminescence properties of 4,4'-((Z,Z)-1,4-diphenylbuta-1,3-diene-1,4-diyl)dibenzoic acid. The compound displayed a change in photoluminescent color upon grinding, which could be restored with solvent exposure. This suggests potential applications in stress-responsive materials (Han et al., 2013).

Coordination Polymers for Sensing and Catalysis : The versatility of this compound is further demonstrated in its use for constructing coordination polymers with various properties. For instance, Wang et al. (2021) used similar compounds for designing photoactive cadmium coordination polymers (Wang et al., 2021).

Lanthanide Metal-Organic Frameworks (MOFs) with Luminescent Properties : Li and Song (2011) synthesized metal-organic frameworks using ligands similar to this compound. These MOFs showed significant ligand-based luminescence, indicating potential applications in optical and sensing technologies (Li & Song, 2011).

Mechanism of Action

Target of Action

It is known to be used as an aggregation-induced emission (aie) dye for esterification with hydroxyl and amino groups .

Mode of Action

Its prominent aggregation-induced emission (aie) feature suggests that it may interact with its targets through a mechanism involving aggregation .

Biochemical Pathways

Its use as an aie dye suggests that it may play a role in fluorescence-based detection systems .

Result of Action

It has been used in the synthesis of a luminescent metal–organic framework (lmof) for efficient detection of nitro-containing explosives and antibiotics in aqueous media .

Action Environment

It is known that the compound is thermally stable, water stable, and highly emissive .

Safety and Hazards

The compound is classified as Combustible Solids under the Storage Class Code 11 . It has been assigned the GHS07 hazard symbol, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding long-term skin contact or inhalation of dust, as it may cause irritation to the skin and respiratory tract .

properties

IUPAC Name |

4-[(E)-2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32)/b26-25+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTUYJXPONEHGK-OCEACIFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C(=O)O)/C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde](/img/structure/B2546345.png)